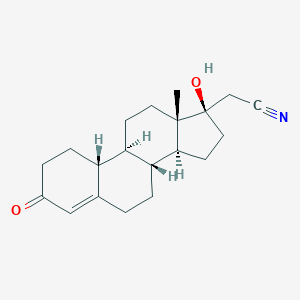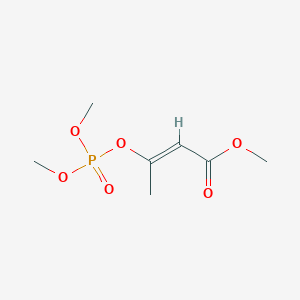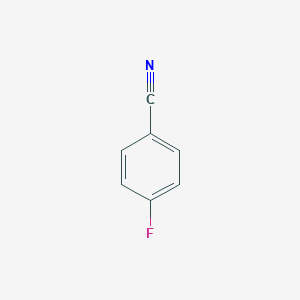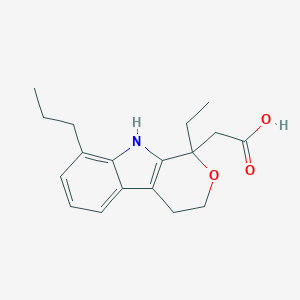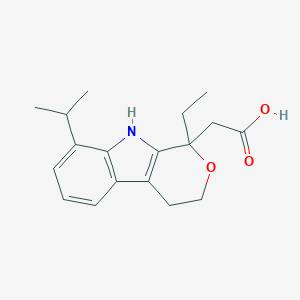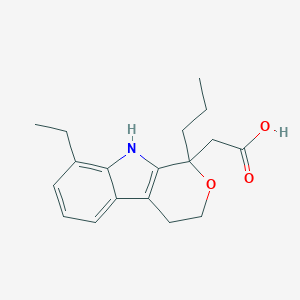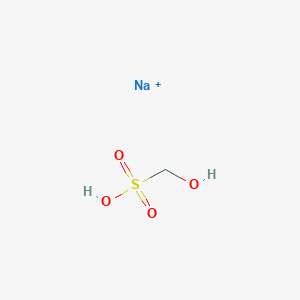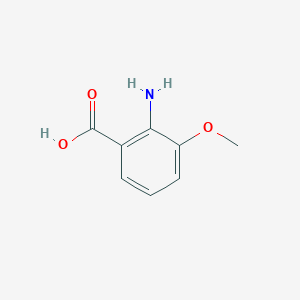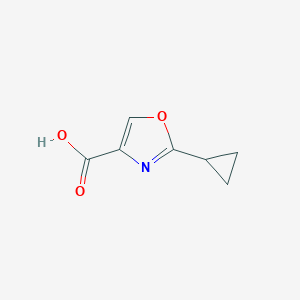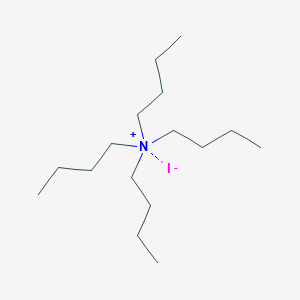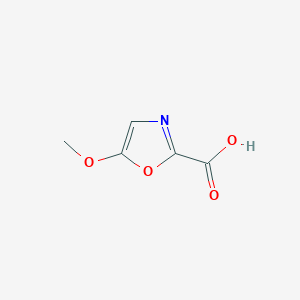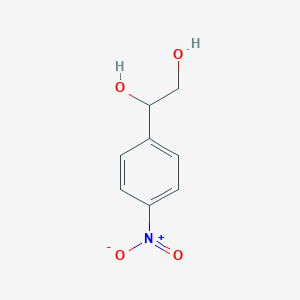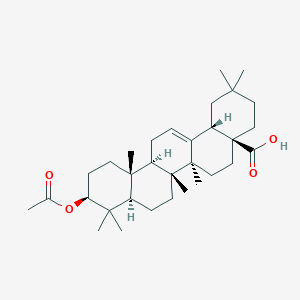
3-O-Acetyloleanolsäure
Übersicht
Beschreibung
3-O-Acetyloleanolic acid is a pentacyclic triterpenoid compound derived from oleanolic acid. This compound has garnered significant attention due to its diverse biological activities, including anti-angiogenic, anti-tumor, and apoptosis-inducing properties .
Wissenschaftliche Forschungsanwendungen
3-O-Acetyloleanolic acid has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of new derivatives with potential therapeutic applications.
Biology: The compound is used to study apoptosis and angiogenesis in various cell lines.
Medicine: It has shown promise in the treatment of cancer, diabetes, and inflammatory diseases
Industry: The compound’s anti-angiogenic properties make it a candidate for developing anti-cancer therapies.
Wirkmechanismus
Target of Action
3-O-Acetyloleanolic acid (3AOA) is a pentacyclic triterpenoid compound isolated from the seeds of Vigna sinensis K . The primary targets of 3AOA are cancer cells and human umbilical vein endothelial cells (HUVECs) . It induces apoptosis in these cells and also exhibits anti-angiogenesis activity .
Mode of Action
3AOA inhibits the proliferation, migration, and tube formation of HUVECs in a dose-dependent manner . It reduces the expression of VEGF-A, a lymphangiogenic factor, in hypoxia mimetic agent CoCl2-treated SCCVII cells . It also suppresses the phosphorylation of vascular endothelial growth factor (VEGFR)-1 and -2 receptors that are stimulated by VEGF-A .
Biochemical Pathways
3AOA affects the VEGF-A/VEGFR-1 and VEGFR-2 signaling pathways in HUVECs . It suppresses the phosphorylation of the lymphangiogenesis-related downstream signaling factors PI3K, FAK, AKT, and ERK1/2 . This suppression of signaling pathways leads to the inhibition of lymphangiogenesis and lymph node metastasis both in vitro and in vivo .
Result of Action
3AOA has been shown to inhibit tumor-induced lymphangiogenesis and sentinel lymph node metastasis in an oral cancer sentinel lymph node (OCSLN) animal model . It also inhibits tumor growth . The induced apoptosis in HUVECs is characterized by the detection of cell surface annexin V and sub-G1 populations .
Action Environment
The action of 3AOA can be influenced by environmental factors such as hypoxia. For example, it reduces the expression of VEGF-A, a lymphangiogenic factor, in hypoxia mimetic agent CoCl2-treated SCCVII cells . .
Biochemische Analyse
Biochemical Properties
3AOA has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to induce apoptosis in cancer cells . The apoptosis induced by 3-O-Acetyloleanolic acid was characterized by the activation of caspase 3, a critical mediator of apoptosis signaling .
Cellular Effects
3AOA has been shown to inhibit proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner . It also reduced the expression of VEGF-A, a lymphangiogenic factor in hypoxia mimetic agent CoCl2-treated SCCVII cells .
Molecular Mechanism
3AOA exerts its effects at the molecular level through various mechanisms. It has been found to suppress the phosphorylation of vascular endothelial growth factor (VEGFR)-1 and -2 receptors that were stimulated by VEGF-A . In addition, 3AOA suppressed the phosphorylation of the lymphangiogenesis-related downstream signaling factors PI3K, FAK, AKT, and ERK1/2 .
Temporal Effects in Laboratory Settings
The effects of 3AOA have been studied over time in laboratory settings. It has been found to significantly inhibit angiogenesis in an in vivo Matrigel plug assay
Dosage Effects in Animal Models
In animal models, 3AOA has been shown to inhibit tumor growth, tumor-induced lymphangiogenesis, and sentinel lymph node metastasis in a VEGF-A-induced oral cancer sentinel lymph node (OCSLN) animal model
Metabolic Pathways
It has been found to alter multiple cell signaling pathways, which could potentially impact metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-O-Acetyloleanolic acid can be synthesized through the acetylation of oleanolic acid. The process involves the reaction of oleanolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of 3-O-Acetyloleanolic acid .
Industrial Production Methods: Industrial production of 3-O-Acetyloleanolic acid involves the extraction of oleanolic acid from plant sources, followed by its chemical modification. The seeds of Vigna sinensis K. are a primary source of oleanolic acid, which is then acetylated to produce 3-O-Acetyloleanolic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-Acetyloleanolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity or specificity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various derivatives of 3-O-Acetyloleanolic acid with enhanced or modified biological activities .
Vergleich Mit ähnlichen Verbindungen
Oleanolic Acid: The parent compound of 3-O-Acetyloleanolic acid, known for its hepatoprotective and anti-inflammatory properties.
Ursolic Acid: A structural isomer of oleanolic acid with similar biological activities.
Betulinic Acid: Another pentacyclic triterpenoid with anti-cancer and anti-HIV properties.
Uniqueness: 3-O-Acetyloleanolic acid is unique due to its acetyl group at the 3-O position, which enhances its anti-angiogenic and apoptosis-inducing activities compared to its parent compound, oleanolic acid .
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXNFYQZWDGQAE-DFHVBEEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963002 | |
| Record name | 3-(Acetyloxy)olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4339-72-4 | |
| Record name | Oleanolic acid acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4339-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleanolic acid 3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Acetyloxy)olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


